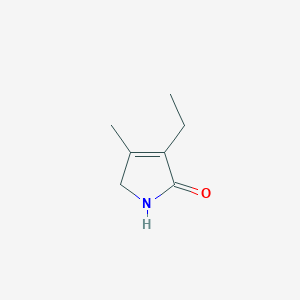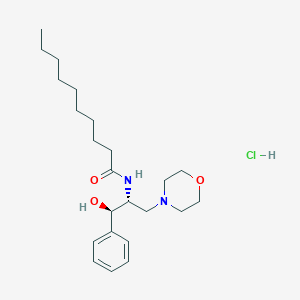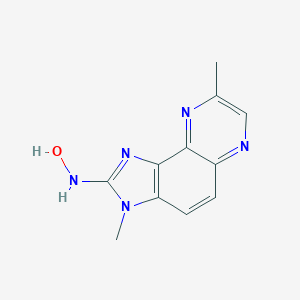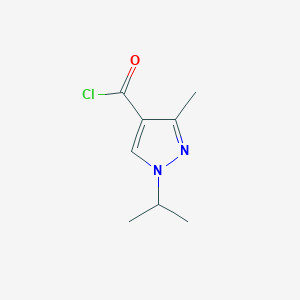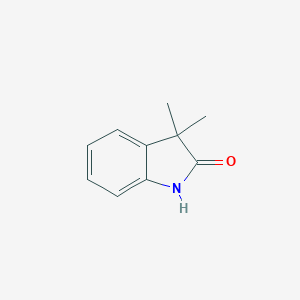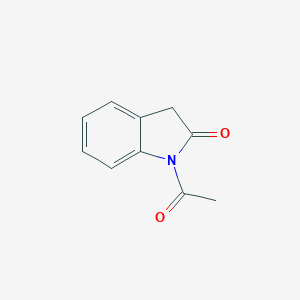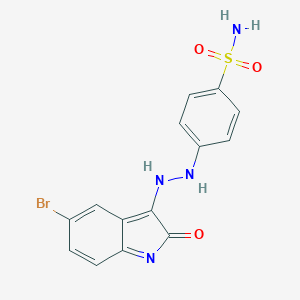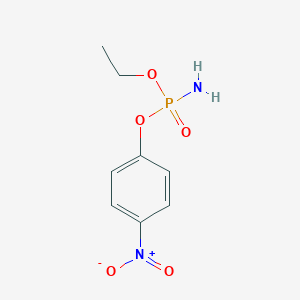
Ethyl 4-nitrophenyl phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-nitrophenyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethyl group, a 4-nitrophenyl group, and a phosphoramidate moiety, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitrophenyl phosphoramidate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with diethyl phosphoramidate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .
Another method involves the Atherton–Todd reaction, which is known for its efficiency in generating phosphoramidates. This method involves the in situ generation of diethyl phosphoramidate chloride, which then reacts with 4-nitrophenol to form the desired product .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Atherton–Todd method is particularly favored in industrial settings due to its robustness and ability to produce large quantities of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitrophenyl phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in ethyl 4-aminophenyl phosphoramidate.
Substitution: Nucleophilic substitution reactions can occur at the phosphoramidate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphoramidate oxides.
Reduction: Ethyl 4-aminophenyl phosphoramidate.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-nitrophenyl phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of ethyl 4-nitrophenyl phosphoramidate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
Ethyl 4-nitrophenyl phosphoramidate can be compared with other phosphoramidates, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-aminophenyl phosphoramidate: Formed by the reduction of the nitro group to an amino group.
Diethyl phosphoramidate: Lacks the 4-nitrophenyl group, making it less specific in its applications.
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phosphoramidates .
Properties
IUPAC Name |
1-[amino(ethoxy)phosphoryl]oxy-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O5P/c1-2-14-16(9,13)15-8-5-3-7(4-6-8)10(11)12/h3-6H,2H2,1H3,(H2,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBWJGWIWGGEPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922953 |
Source


|
| Record name | Ethyl 4-nitrophenyl phosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119401-65-9 |
Source


|
| Record name | O-Ethyl O-4-nitrophenyl phosphoramidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-nitrophenyl phosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

